![molecular formula C10H8N2O2 B1599777 Methyl Cinnoline-6-carboxylate CAS No. 318276-74-3](/img/structure/B1599777.png)
Methyl Cinnoline-6-carboxylate
Overview
Description
“Methyl Cinnoline-6-carboxylate” is a chemical compound with the CAS Number: 318276-74-3 . It has a molecular weight of 188.19 and its molecular formula is C10H8N2O2 .
Synthesis Analysis
The synthesis of “Methyl Cinnoline-6-carboxylate” involves a reaction with sodium formate and N-ethyl-N,N-diisopropylamine in dimethyl sulfoxide at 90℃ for 1.5 hours .Molecular Structure Analysis
The InChI Code of “Methyl Cinnoline-6-carboxylate” is 1S/C10H8N2O2/c1-14-10(13)8-2-3-9-7(6-8)4-5-11-12-9/h2-6H,1H3 .Physical And Chemical Properties Analysis
“Methyl Cinnoline-6-carboxylate” is a solid at room temperature . It has a LogP value of 1.41640 , indicating its lipophilicity. Its water solubility is calculated to be 1.64 mg/ml .Scientific Research Applications
Methyl Cinnoline-6-carboxylate: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Research Building Block: Methyl Cinnoline-6-carboxylate is a valuable building block in pharmaceutical research for synthesizing innovative drug candidates. Its unique molecular structure is utilized to develop compounds with enhanced pharmacological profiles, targeting various health conditions .
Green Synthesis of Cinnoline Derivatives: This compound has been used in a green and efficient approach for the synthesis of novel cinnoline derivatives. The process involves one-pot microwave-assisted reactions within natural Lycopodium clavatum sporopollenin microcapsules, presenting an eco-friendly synthesis method .
Richter Cyclization in Organic Synthesis: Researchers have developed a new method for synthesizing methyl 3-aryl/alkyl-4-cinnolinecarboxylate via a general Richter cyclization strategy. This involves diazotization of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate, indicating its role in advancing organic synthesis techniques .
Synthesis of Cinnoline-Isoxazole Hybrid Scaffolds: Methyl Cinnoline-6-carboxylate has been part of the synthetic methodology for creating unique cinnoline-isoxazole hybrid scaffolds with potential antibacterial activity, showcasing its versatility in creating novel bioactive compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl Cinnoline-6-carboxylate is a derivative of cinnoline, a nitrogen-containing heterocyclic compound . Cinnoline derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
It is known that cinnoline derivatives interact with various biological targets based on their chemical diversity . The interaction of these compounds with their targets leads to changes at the molecular and cellular levels, resulting in their observed biological activities .
Biochemical Pathways
Cinnoline derivatives are known to interact with multiple biochemical pathways due to their diverse biological activities
Pharmacokinetics
Methyl Cinnoline-6-carboxylate is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . Its water solubility is reported to be 1.64 mg/ml .
Result of Action
Given the diverse biological activities of cinnoline derivatives, it can be inferred that methyl cinnoline-6-carboxylate may exert a wide range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of Methyl Cinnoline-6-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .
properties
IUPAC Name |
methyl cinnoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-2-3-9-7(6-8)4-5-11-12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLKGGQGRGKUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461568 | |
Record name | Methyl Cinnoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Cinnoline-6-carboxylate | |
CAS RN |
318276-74-3 | |
Record name | Methyl 6-cinnolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318276-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl Cinnoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl cinnoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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